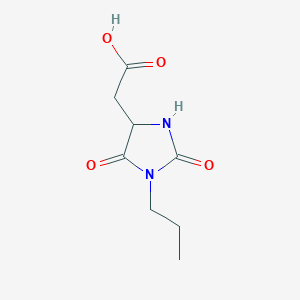

(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the use of bifunctional organocatalysts, as seen in the case of imidazol-1-yl-acetic acid, which is used for the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions . Similarly, derivatives of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid are synthesized through reactions with various moieties, indicating a versatile approach to creating a wide range of compounds .

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as X-ray crystallography, as demonstrated for (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid . This suggests that similar analytical methods could be employed to determine the structure of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid.

Chemical Reactions Analysis

The chemical reactions involving related compounds show a variety of activities. For instance, the antibacterial activity of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives is observed against Gram-positive bacterial strains . Additionally, the antioxidant properties of novel 2-(2,4-dioxothiazolidin-5-ylidene)-acetamides containing 1,3,4-thia/oxadiazole moieties have been evaluated, with some compounds showing high radical scavenging abilities .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include water solubility and the ability to be separated from products by simple filtration, as seen with imidazol-1-yl-acetic acid . The antibacterial and antioxidant activities of various derivatives indicate that the presence of certain substituents and the geometry of the molecule can significantly influence these properties . Compounds with both antioxidant and anti-inflammatory activities have been identified, suggesting multifunctional therapeutic potential .

Applications De Recherche Scientifique

Synthesis and Derivative Formation

Derivatives of imidazolidin-4-one, including (2-imino-5-oxo-imidazolidin-4-yl)acetic acid, have been synthesized through cyclization processes. These derivatives find applications in various chemical reactions and might contribute to the development of novel compounds with potential biological activities (Shestakov, Sidorenko & Shikhaliev, 2007).

Biological Activities

Compounds incorporating the structure of (2,5-dioxo-1-propyl-imidazolidin-4-yl)-acetic acid have been synthesized and evaluated for their potential biological activities. Notably, derivatives such as 2-(2,4-Dioxothiazolidin-5-yl)acetic acid and its chloride derivative have shown moderate antibacterial and antifungal activities against various microorganisms (Youssef, El-ziaty, Abou-Elmagd & Ramadan, 2015).

Catalysis

Acetic acid, including derivatives like (2,5-dioxo-1-propyl-imidazolidin-4-yl)-acetic acid, has been used as a key additive in N-heterocyclic carbene (NHC)-catalyzed annulation reactions. These reactions are crucial for the synthesis of various organic compounds, indicating the potential of such derivatives in catalysis and organic synthesis (McCusker & Scheidt, 2013).

Crystal Structure Analysis

The crystal structure and conformational preferences of compounds, including hydantoin-5-acetic acid (2-(2,5-dioxoimidazolidin-4-yl)acetic acid), have been studied. These studies are important for understanding the chemical and physical properties of these compounds and for their potential use in designing supramolecular complexes (Gerhardt, Tutughamiarso & Bolte, 2012).

Orientations Futures

Propriétés

IUPAC Name |

2-(2,5-dioxo-1-propylimidazolidin-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c1-2-3-10-7(13)5(4-6(11)12)9-8(10)14/h5H,2-4H2,1H3,(H,9,14)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKIRIZAUWWJEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C(NC1=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424575 |

Source

|

| Record name | (2,5-Dioxo-1-propylimidazolidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid | |

CAS RN |

1008961-08-7 |

Source

|

| Record name | (2,5-Dioxo-1-propylimidazolidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1309725.png)

![4-[2-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1309742.png)

![N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B1309765.png)